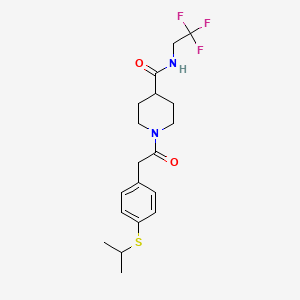

1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Descripción

This compound features a piperidine core substituted at the 4-position with a carboxamide group. The carboxamide is further modified with a 2,2,2-trifluoroethyl moiety (N-substituent), while the piperidine’s acetyl group is linked to a 4-(isopropylthio)phenyl ring. Piperidine carboxamides are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

Propiedades

IUPAC Name |

1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O2S/c1-13(2)27-16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFIBBFDBXXHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves a multi-step process:

Formation of the Key Intermediate: : The initial step involves the reaction of 4-(isopropylthio)benzaldehyde with a suitable acetylating agent under controlled conditions to form 2-(4-(isopropylthio)phenyl)acetaldehyde.

Condensation Reaction: : The intermediate undergoes a condensation reaction with 2,2,2-trifluoroethylamine to yield an intermediate amide.

Piperidine Incorporation: : The resulting amide intermediate is then subjected to a cyclization reaction with piperidine-4-carboxylic acid to form the final compound. Optimized reaction conditions, such as temperature, pH, and solvent choice, are crucial to maximize yield and purity.

Industrial Production Methods

For industrial-scale production, the above synthetic route can be adapted to include:

Continuous Flow Reactors: : These reactors ensure precise control over reaction conditions, improving efficiency and consistency.

Automated Synthesis Platforms: : Automation allows for large-scale production with minimal human intervention, reducing the risk of contamination and variability.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: : The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Reduction of the acetyl or amide groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or piperidine nitrogen, depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, under mild to moderate conditions.

Reduction: : Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: : Alkyl halides, acyl chlorides, in the presence of suitable catalysts or under acidic/basic conditions.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Primary or secondary amines, alcohols.

Substitution: : Various substituted derivatives based on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound can be utilized as molecular probes to study enzyme activity and protein interactions.

Medicine

Potential medicinal applications include acting as a lead compound for developing new therapeutic agents targeting specific diseases or biological pathways.

Industry

In industry, the compound may be used in the development of novel materials with specific properties, such as increased stability or reactivity under certain conditions.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The isopropylthio and trifluoroethyl groups may enhance binding affinity and specificity, while the piperidine moiety can facilitate penetration into biological systems. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Functional Group Analysis

Trifluoroethyl vs. Trifluoromethyl Groups

The target compound’s N-(2,2,2-trifluoroethyl) group enhances metabolic stability by resisting oxidative degradation, a property shared with the trifluoromethylphenyl analog in .

Isopropylthio vs. Halogen Substituents

The 4-(isopropylthio)phenyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, halogenated analogs like N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide () exhibit higher electronegativity, which may improve target binding but reduce solubility .

Piperidine vs. Piperazine Cores

Piperidine (6-membered ring with one nitrogen) provides rigidity, while piperazine (6-membered ring with two nitrogens) offers greater conformational flexibility.

Actividad Biológica

Overview of 1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

- Molecular Formula : C18H24F3N3O2S

- Molecular Weight : Approximately 393.46 g/mol

- Functional Groups : The compound contains a piperidine ring, an acyl group (from phenylacetyl), a trifluoroethyl group, and an isopropylthio substituent.

The biological activity of similar piperidine compounds often involves modulation of neurotransmitter systems, particularly in the central nervous system. The presence of the trifluoroethyl group may enhance lipophilicity, potentially increasing blood-brain barrier permeability.

Biological Activity

- Antidepressant Effects : Piperidine derivatives have been studied for their antidepressant properties. They may act as serotonin reuptake inhibitors or modulate other neurotransmitter systems such as norepinephrine and dopamine.

- Analgesic Properties : Some piperidine compounds exhibit analgesic effects by interacting with opioid receptors. This compound's structure suggests it could have similar properties.

- Anticancer Activity : Compounds with thioether groups have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The isopropylthio moiety may contribute to this activity by affecting cellular signaling pathways.

Case Studies

-

Study on Piperidine Derivatives :

- A study evaluated various piperidine derivatives for their effects on serotonin receptors. Results indicated that modifications at the nitrogen atom significantly influenced receptor affinity and selectivity.

- Compounds with bulky groups showed increased potency against certain types of cancer cells, suggesting that structural modifications can enhance biological activity.

-

Neuroprotective Effects :

- Research has shown that certain piperidine derivatives can protect neurons from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 393.46 g/mol |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition) | Predicted to be high due to lipophilicity |

| Biological Activity | Observations |

|---|---|

| Antidepressant | Potential modulation of serotonin receptors |

| Analgesic | Possible interaction with opioid receptors |

| Anticancer | Induction of apoptosis in cancer cell lines |

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | DCM, THF, DMF | DMF |

| Reaction Time | 12–24 hrs | 18 hrs |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., trifluoroethyl group at δ ~4.2 ppm for ¹H; CF₃ at δ ~120 ppm for ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% purity threshold .

Advanced: How can computational modeling aid in understanding its mechanism of action or reactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict:

- Electrophilic Reactivity : Assess electron-deficient regions (e.g., acetyl or trifluoroethyl groups) for nucleophilic attack .

- Binding Affinity : Dock the compound into target protein pockets (e.g., enzymes or receptors) using software like AutoDock Vina .

- ICReDD Workflow : Combine computational reaction path searches with experimental validation to identify novel synthetic routes or catalytic pathways .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs by modifying:

- Biological Assays : Measure IC₅₀ values in target assays (e.g., enzyme inhibition) and correlate with structural features. Use multivariate regression to identify key substituents driving activity .

Q. Table 2: Example SAR Data

| Analog | Enzyme IC₅₀ (nM) | LogP |

|---|---|---|

| Parent Compound | 50 | 3.2 |

| Methylthio Analog | 120 | 2.8 |

| Chloroethyl Analog | 75 | 3.5 |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardize Assays : Ensure consistent experimental conditions (e.g., cell lines, incubation time) to minimize variability .

- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for outliers or methodological differences .

- Orthogonal Validation : Confirm activity using alternative techniques (e.g., SPR for binding affinity vs. functional cellular assays) .

Advanced: What strategies improve solubility and formulation for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Test PEG-400, cyclodextrins, or lipid-based carriers to enhance aqueous solubility .

- Salt Formation : Screen with hydrochloride or citrate counterions to improve crystallinity and bioavailability.

- Process Design : Use Quality by Design (QbD) principles to optimize particle size distribution via milling or spray drying .

Basic: How to design biological assays to evaluate its therapeutic potential?

Methodological Answer:

- Target Selection : Prioritize receptors/enzymes structurally related to known piperidine-carboxamide targets (e.g., GPCRs or kinases) .

- In Vitro Models :

Advanced: What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.